molecular formula C16H18ClN3S B2858938 4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride CAS No. 1049726-50-2

4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride

Cat. No. B2858938
CAS RN: 1049726-50-2
M. Wt: 319.85
InChI Key: NTGZYSLHDRIZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H18ClN3S and its molecular weight is 319.85. The purity is usually 95%.
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Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions . It can be used to identify and quantify proteins in complex mixtures and to study protein-protein interactions. The compound’s role in proteomics can be pivotal for understanding disease mechanisms and discovering new therapeutic targets.

Antileishmanial Activity

In the field of parasitology, this compound has shown promising antileishmanial activity . Leishmaniasis is a disease caused by protozoan parasites and is a significant health concern in tropical and subtropical regions. The compound’s efficacy against Leishmania could lead to the development of new treatments for this neglected tropical disease.

Antimalarial Evaluation

Similarly, the compound has been evaluated for its antimalarial properties . Malaria is a life-threatening disease caused by Plasmodium parasites. The compound’s potential to inhibit Plasmodium growth could contribute to the creation of novel antimalarial drugs, especially in the face of increasing drug resistance.

Molecular Docking Studies

Molecular docking: is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex . This compound can be used in computational biology to simulate the interaction between drugs and biological targets, aiding in the design of molecules with enhanced biological activity.

Pharmacophore Development

The structure of this compound can serve as a pharmacophore , which is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can lead to the discovery of new drugs with optimized interactions with biological targets.

properties

IUPAC Name

4-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S.ClH/c1-10-4-6-13(7-5-10)19-11(2)8-14(12(19)3)15-9-20-16(17)18-15;/h4-9H,1-3H3,(H2,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGZYSLHDRIZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=CSC(=N3)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride

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